大马士革碱

描述

Synthesis Analysis

The synthesis of damascenine, specifically its odoriferous form, damascenone, has been explored through various methods. Early studies by Demole et al. (1970) described a synthesis route starting from β-cyclocitral, highlighting its importance in the fragrance industry. Büchi and Wuest (1971) further advanced the synthesis techniques by utilizing ethyl safranates and allyl lithium, showcasing a potentially general method for synthesizing functionalized cyclohexadienes.

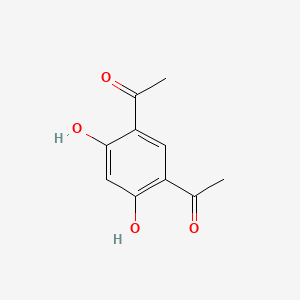

Molecular Structure Analysis

Damascenone, closely related to damascenine, exhibits a molecular structure characterized by a trans-2,6,6-trimethyl-1-crotonoyl-cyclohexa-1,3-diene framework. This structure is pivotal for its scent profile, with synthetic efforts often focusing on recreating the nuances of its fragrance through structural analogs.

Chemical Reactions and Properties

Research on damascenone and its precursors reveals complex chemical behaviors under various conditions. Puglisi et al. (2005) have synthesized isomeric 3,9-dihydroxymegastigma-4,6,7-trienes as potential precursors, showing how damascenone can be formed through hydrolysis at specific pH levels. This indicates a sophisticated interplay between structure and reactivity, crucial for understanding damascenone's formation in natural and synthetic contexts.

Physical Properties Analysis

The physical properties of damascenone, including its boiling point, solubility, and odor threshold, are critical for its application in perfumery and flavoring. Its low concentration effectiveness is due to an exceptionally low odor threshold, making it a valuable component despite the small amounts naturally available or synthesized.

Chemical Properties Analysis

Damascenone's chemical properties, such as reactivity with other substances and stability under various conditions, play a significant role in its use in fragrance and flavor industries. Studies on its synthesis and transformation provide insights into its versatility and potential for creating aroma compounds with desirable sensory profiles.

References (Sources)

- (Demole, Enggist, Saeuberli, Stoll, & Kováts, 1970)

- (Büchi & Wuest, 1971)

- (Puglisi et al., 2005)

科学研究应用

抗菌活性

大马士革碱,存在于黑种草 (Nigella damascena L.) 的精油中,已被认定为一种有效的抗菌剂。 一项研究表明,大马士革碱对结核分枝杆菌 H37Ra 菌株表现出显著的抗菌活性 。 这表明它在开发治疗结核病的新方法方面具有潜在的应用价值,尤其是在抗生素耐药性不断上升的背景下。

抗炎特性

研究表明,大马士革碱可以调节体外人中性粒细胞的炎症反应。 它能显著抑制促炎细胞因子的释放,如白介素 1β (IL-1β) 和白介素 8 (IL-8),并降低基质金属蛋白酶 9 (MMP-9) 的产生 。 这些发现表明它在控制炎症性疾病方面具有潜在的应用价值。

免疫调节作用

大马士革碱及其主要化合物 β-榄香烯已被评估其免疫调节活性。 发现这些化合物可以抑制脂多糖 (LPS) 刺激的人中性粒细胞中肿瘤坏死因子 (TNF-α) 的释放 。 这表明大马士革碱可能在免疫系统调节和治疗中发挥作用。

生物合成研究

大马士革碱在生物合成领域也引起了人们的兴趣。 研究人员已经调查了它的生物合成途径,这可能会导致用于医药目的的该化合物生产的进步 .

精油成分

含大马士革碱的黑种草 (Nigella damascena L.) 精油的成分已被分析。 了解其成分对于其在芳香疗法和香料行业中的应用至关重要 .

分离技术

采用高效逆流色谱 (HPCCC) 分离大马士革碱的有效方案的开发是一个重大进步。 这使得能够以高纯度提取大马士革碱,这对科学研究和潜在的治疗应用至关重要 .

光谱表征

首次提供了大马士革碱的详细光谱特征。 这对它在各种基质中的鉴定和定量至关重要,这对药物应用中的质量控制很重要 .

传统医学

大马士革碱在东方传统医学中被提及用于各种治疗,例如调节月经和控制高温。 对这些用途进行科学验证可能会导致新型治疗剂的开发 .

安全和危害

作用机制

Target of Action

Damascenine is an alkaloid found in the plant Nigella damascena The primary targets of Damascenine are not well-documented in the literature

Mode of Action

It’s known that the synthesis of damascenine involves several steps in a degradation sequence . More research is required to fully understand how Damascenine interacts with its targets and the resulting changes.

Pharmacokinetics

Adme properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

A study has shown that damascenine induced hepatotoxicity and nephrotoxicity in mice . More research is needed to fully understand the molecular and cellular effects of Damascenine’s action.

Action Environment

It’s known that the synthesis of damascenine might be influenced by the time of feeding

生化分析

Biochemical Properties

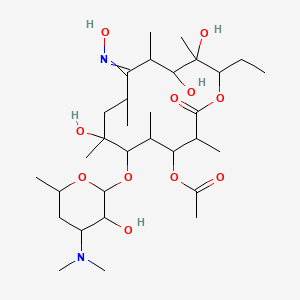

Damascenine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Damascenine has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. These interactions often involve the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

Damascenine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Damascenine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Damascenine has been shown to alter the expression of certain genes related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, Damascenine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Damascenine can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission. Furthermore, Damascenine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Damascenine can change over time. Studies have shown that Damascenine is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to Damascenine has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis rates .

属性

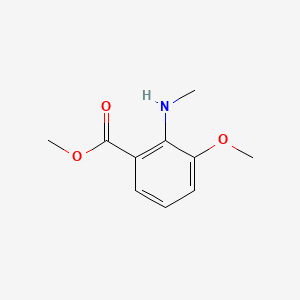

IUPAC Name |

methyl 3-methoxy-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWJIZYZTLTXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5296-80-0 (hydrochloride) | |

| Record name | Damascenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60197480 | |

| Record name | Damascenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483-64-7 | |

| Record name | Damascenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damascenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damascenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMASCENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU4DLG5R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

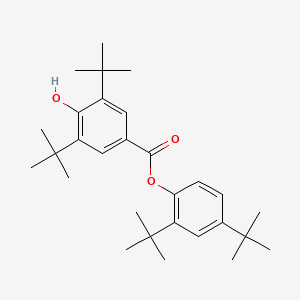

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

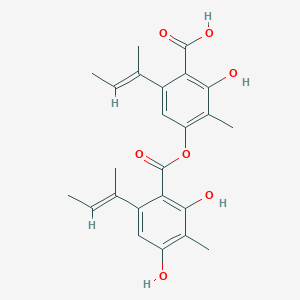

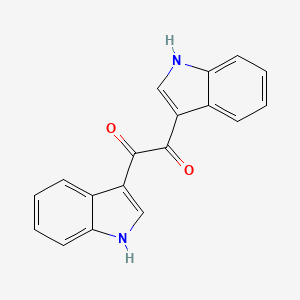

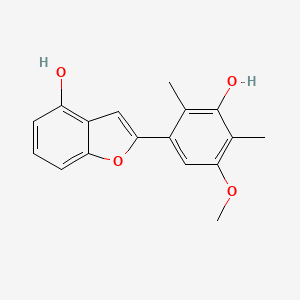

Feasible Synthetic Routes

Q & A

Q1: What is damascenine and where is it found?

A1: Damascenine is a naturally occurring alkaloid primarily found in the seeds of Nigella damascena L., commonly known as love-in-a-mist. [, ]

Q2: What is the chemical structure of damascenine?

A2: Damascenine is a methyl ester of 3-methoxy-2-(methylamino)benzoic acid. []

Q3: Can you provide details about the structural characterization of damascenine, including its molecular formula, weight, and spectroscopic data?

A3: While the provided abstracts do not delve into detailed spectroscopic data, they confirm that damascenine possesses a pyridine ring. [] Further research beyond these abstracts is necessary to obtain comprehensive spectroscopic data.

Q4: Are there any known pharmacological effects of damascenine?

A5: Damascenine and β-elemene, a major constituent of Nigella damascena essential oil, have demonstrated the ability to modulate the inflammatory response of human neutrophils ex vivo. [] Additionally, some studies have investigated the potential use of damascenine and other plant products as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). []

Q5: How does germination affect the damascenine content in Nigella damascena seeds?

A7: Studies have shown that damascenine appears to be metabolically inert during the germination of Nigella damascena. It doesn't disappear from the seed coat and isn't synthesized in the developing seedlings. []

Q6: What is the impact of fertilizer application on the yield and composition of damascenine in Nigella damascena?

A8: Research has demonstrated that different fertilizer applications can significantly influence the yield and essential oil composition of Nigella damascena. Notably, the levels of damascenine, along with β-elemene, were affected by the fertilizer treatments. []

Q7: Are there any studies on the toxicity of damascenine?

A9: One study assessed the potential toxicity of damascenine in mice after sub-chronic intraperitoneal administration and in vitro using human erythrocytes. The study found no significant toxic effects on biochemical parameters or organ histology in mice. Additionally, damascenine did not induce hemolysis in human erythrocytes. []

Q8: What analytical methods are used to study damascenine?

A11: Researchers have employed techniques like Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify damascenine in the essential oil of Nigella damascena seeds. [] Additionally, a sensitive fluorometric procedure was developed for the quantitative determination of damascenine. []

Q9: Are there any known crystal structures for damascenine or its derivatives?

A12: Yes, research has determined the unit cells and space groups of damascenine acid, its trihydrate, and the likely dihydrate of tri-damascenine acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B1214113.png)

![2-Methyl 3-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate](/img/structure/B1214116.png)

![5-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1214118.png)

![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)